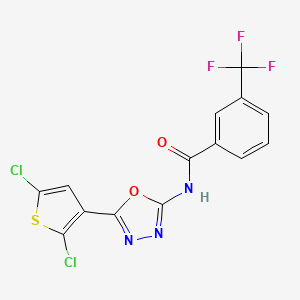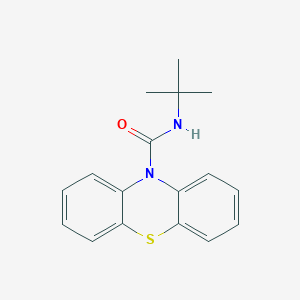![molecular formula C20H19F3N4O2S B2669085 2-[4-(2-甲氧基乙基氨基)喹唑啉-2-基]硫醚-N-[3-(三氟甲基)苯基]乙酰胺 CAS No. 422533-13-9](/img/structure/B2669085.png)
2-[4-(2-甲氧基乙基氨基)喹唑啉-2-基]硫醚-N-[3-(三氟甲基)苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Synthesis Analysis
Quinazolines can be synthesized through various methods. One common method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is known for its good functional group tolerance and easy operation .Molecular Structure Analysis
The molecular structure of quinazolines is characterized by a fused two-ring system. This system consists of a benzene ring and a pyrimidine ring . The exact structure of a specific quinazoline compound can be confirmed by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving quinazolines can vary widely depending on the specific compound and the conditions under which the reactions are carried out. In general, quinazolines can undergo a variety of reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolines can vary widely depending on their specific structure. In general, quinazolines are light yellow crystalline solids .科学研究应用
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
Research on novel quinazoline and acetamide derivatives has demonstrated significant anti-ulcerogenic and anti-ulcerative colitis activities. In a study involving novel compounds, they exhibited curative activity against acetic acid-induced ulcer models, outperforming standard drugs used for peptic ulcer and ulcerative colitis treatment. These findings suggest the potential of these compounds in treating such conditions without reported side effects on liver and kidney functions upon prolonged oral administration (Alasmary et al., 2017).
Antitumor Activities
A specific synthesis method for an antitumor compound, highlighting the potential of quinazoline derivatives in cancer treatment, has been developed with high overall yields. This synthesis method, based on the Heck coupling reaction, showcases the compound's purity and suggests its efficacy in oncology, presenting a significant step forward in the development of antitumor therapies (Wei Bang-guo, 2008).
Antimicrobial Activity
Novel triazole derivatives containing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group have been synthesized and evaluated for their antimicrobial activities. Many of these compounds displayed significant antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo), with some compounds showing lower effective concentration values than the control agent. This highlights the potential of these derivatives as promising candidates for developing new agricultural bactericides against pathogenic bacteria (Yang & Bao, 2017).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
A study on 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, designed as conformationally restricted analogues, tested for their tubulin polymerization and growth inhibitory activities revealed potent inhibitors of tubulin assembly. Specifically, the 3-hydroxy-4-methoxy derivatives showed not only potent inhibition of tubulin assembly but also exhibited anticancer activity across a wide range of cancer cell lines. These compounds induced significant cell shape changes, cell migration, and tube formation in endothelial cells, consistent with vasculature damaging activity, pointing towards their potential as novel anticancer therapies (Driowya et al., 2016).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2S/c1-29-10-9-24-18-15-7-2-3-8-16(15)26-19(27-18)30-12-17(28)25-14-6-4-5-13(11-14)20(21,22)23/h2-8,11H,9-10,12H2,1H3,(H,25,28)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUSNEFCWVPCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2669002.png)
![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2669006.png)

![N-(4-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669009.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2669010.png)

![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2669014.png)
![3-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2669017.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2669018.png)
![6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2669019.png)



